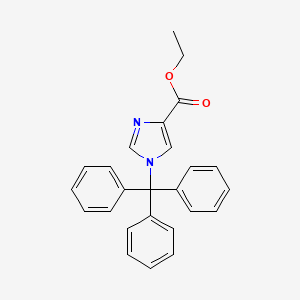

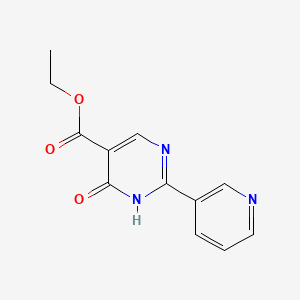

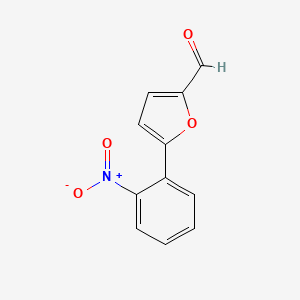

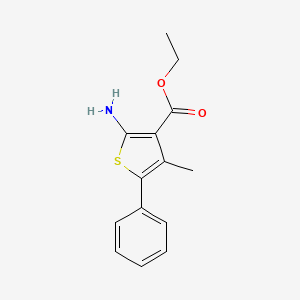

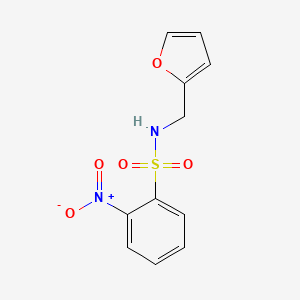

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy . These techniques can provide valuable insights into the molecular structure of “N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide”.

Applications De Recherche Scientifique

Synthesis of Metal Complexes

The compound has been utilized in the synthesis of metal complexes, particularly with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). These complexes are formed in a stoichiometric ratio of 1:2 (M:L) and have been characterized through elemental and mass spectral measurements. The ligand chelates to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

Density Functional Theory (DFT) Calculations

DFT calculations have been performed on the ligand and its metal complexes to understand their electronic properties. For instance, the ligand and Ni(II) complex exhibited the highest and lowest values of HOMO, LUMO energies, and HOMO-LUMO energy gap, respectively. This information is crucial for predicting the reactivity and stability of the compounds .

Cytotoxicity Profiling

The compound and its metal complexes have been investigated for their in vitro cytotoxic activity towards cancer cell lines such as HePG-2 and HCT-116. The data revealed that the ligand was more potent than the metal complexes, indicating its potential as an anticancer agent .

Antibacterial and Antifungal Activities

Schiff bases, to which this compound belongs, have shown potent antibacterial and antifungal activities. The presence of azomethine nitrogen, C=N, allows these compounds to bind with metal ions and interact with various biomolecules, which can be leveraged to develop new antimicrobial agents .

Orientations Futures

Mécanisme D'action

Target of Action

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide is a compound that has been studied for its potential in the realm of medicinal chemistry . and anticancer properties.

Mode of Action

Furan derivatives have been known to interact with their targets, leading to changes at the molecular level . For instance, some furan derivatives have shown to inhibit the growth of bacteria and cancer cells .

Biochemical Pathways

Furan derivatives have been associated with various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

For example, a propargylamine compound with pro-cognitive properties, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (FMPA), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs .

Result of Action

Furan derivatives have been associated with a wide range of biological and pharmacological activities, including antibacterial and anticancer effects .

Action Environment

The synthesis of similar compounds has been achieved under specific reaction conditions, suggesting that environmental factors may play a role in the compound’s action .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5S/c14-13(15)10-5-1-2-6-11(10)19(16,17)12-8-9-4-3-7-18-9/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLWSOOAELDQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350351 | |

| Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |

CAS RN |

303063-01-6 | |

| Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.